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Compound of Interest

Compound Name: Alisporivir intermediate-1

Cat. No.: B612759 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization standards for a key

hypothetical intermediate in the synthesis of Alisporivir, herein referred to as "Alisporivir
Intermediate-1." Given that Alisporivir is a synthetic derivative of Cyclosporine A, this guide

outlines the expected analytical standards and compares them against typical benchmarks for

pharmaceutical intermediates of similar complexity. The data presented, while representative,

is intended to serve as a robust framework for establishing quality control and ensuring the

integrity of the drug substance.

Introduction to Alisporivir and its Synthesis
Alisporivir (DEB025) is a non-immunosuppressive cyclophilin inhibitor with potent antiviral

activity, particularly against the Hepatitis C virus.[1][2] It is a derivative of the natural cyclic

peptide, Cyclosporine A. The synthesis involves selective modification of the Cyclosporine A

backbone to enhance its therapeutic properties while eliminating immunosuppressive effects.[3]

[4] A critical step in this synthesis is the generation of a stable intermediate that can be reliably

purified and characterized before proceeding to the final drug substance.

The synthesis of Alisporivir from Cyclosporine A can be conceptually broken down into several

key stages, each yielding a distinct intermediate. "Alisporivir Intermediate-1" can be

postulated as the product of the initial N-demethylation of a specific valine residue in the

Cyclosporine A macrocycle, which is a prerequisite for the subsequent ethylation that

characterizes the final Alisporivir molecule.
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Comparative Analysis of Characterization Standards
The quality of a pharmaceutical intermediate is paramount to the safety and efficacy of the final

active pharmaceutical ingredient (API). The following tables outline the key characterization

parameters for "Alisporivir Intermediate-1," with comparisons to standard requirements for

pharmaceutical intermediates.

Table 1: Identity and Structural Characterization

Parameter Method

Acceptance
Criteria for
Alisporivir
Intermediate-1

Standard for
Pharmaceutical
Intermediates

Identity HPLC-UV

Retention time

matches that of a

qualified reference

standard (± 2%).

Retention time

consistent with

reference standard.

Mass Spectrometry

(MS)

Molecular ion [M+H]⁺

corresponds to the

theoretical mass (± 5

ppm).

Confirms molecular

weight.

¹H and ¹³C NMR

Spectral data

consistent with the

proposed structure.

Confirms chemical

structure and rules out

major isomers.

Structure Elucidation
2D-NMR (COSY,

HSQC)

Confirms connectivity

and stereochemistry

where applicable.

Required for novel or

complex

intermediates.

Polymorphism XRD, DSC
Consistent crystalline

form.

Important for solid

intermediates to

ensure consistent

solubility and stability.

Table 2: Purity and Impurity Profile
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Parameter Method

Acceptance
Criteria for
Alisporivir
Intermediate-1

Standard for
Pharmaceutical
Intermediates

Purity (Assay) HPLC-UV ≥ 98.0%
Typically ≥ 95%, but

API-dependent.

Related Substances HPLC-UV/MS

Any single unknown

impurity: ≤ 0.10%.

Total impurities: ≤

1.0%.

ICH Q3A/B guidelines

apply. Limits depend

on the stage of

synthesis.

Residual Solvents GC-HS
Conforms to ICH Q3C

limits.

Conforms to ICH Q3C

limits.

Water Content Karl Fischer Titration ≤ 0.5%

Varies depending on

the stability of the

intermediate.

Inorganic Impurities Residue on Ignition ≤ 0.1%
As per pharmacopeial

standards.

Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable characterization. Below are

representative protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)
for Identity and Purity

Column: C18, 4.6 x 150 mm, 3.5 µm

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

Gradient: 30% B to 90% B over 20 minutes
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Flow Rate: 1.0 mL/min

Column Temperature: 40°C

Detection: UV at 210 nm

Injection Volume: 10 µL

Sample Preparation: Dissolve 1 mg/mL in 50:50 Acetonitrile:Water.

Mass Spectrometry (MS) for Identity
Ionization Mode: Electrospray Ionization (ESI), Positive

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap

Scan Range: m/z 100-2000

Capillary Voltage: 3.5 kV

Source Temperature: 120°C

Desolvation Temperature: 350°C

Nuclear Magnetic Resonance (NMR) for Structural
Confirmation

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆)

Frequency: 400 MHz for ¹H, 100 MHz for ¹³C

Pulse Programs: Standard acquisitions for ¹H, ¹³C, DEPT-135, COSY, and HSQC.

Sample Concentration: ~10 mg/mL

Visualization of Synthesis and Characterization
Workflow
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To provide a clearer understanding of the processes involved, the following diagrams illustrate

the synthesis pathway of Alisporivir and a typical characterization workflow for an intermediate.

Alisporivir Synthesis Pathway

Cyclosporine A

N-demethylated Intermediate

Selective N-demethylation

N-ethylated Intermediate

N-ethylation

Alisporivir

Further modifications & purification

Click to download full resolution via product page

Caption: Conceptual synthesis pathway of Alisporivir from Cyclosporine A.
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Characterization Workflow for Intermediate-1

Identity Tests

Purity Tests

Physicochemical Tests
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Fail
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HPLC_Purity
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Pass
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Out of spec
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DSC_Melt
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Click to download full resolution via product page

Caption: Experimental workflow for the characterization of Alisporivir Intermediate-1.

Conclusion
The characterization of "Alisporivir Intermediate-1" requires a multi-faceted analytical

approach to ensure its identity, purity, and quality. By adhering to the stringent standards

outlined in this guide, researchers and drug development professionals can establish a robust

quality control framework. This, in turn, ensures the consistency and safety of the subsequent

synthesis steps and the final Alisporivir drug substance. The provided protocols and workflows

serve as a practical starting point for the development of a comprehensive characterization

package for this and other complex pharmaceutical intermediates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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